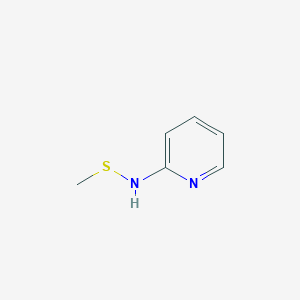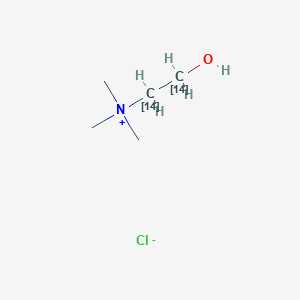
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 143.61 g/mol. This compound is characterized by the presence of a hydroxyl group, a trimethylammonium group, and a chloride ion. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride typically involves the reaction of trimethylamine with ethylene oxide, followed by the introduction of a chloride ion. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient for the reaction.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Trimethylamine, ethylene oxide, and hydrochloric acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using crystallization or distillation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cell signaling and neurotransmission due to its structural similarity to choline.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride involves its interaction with biological membranes and receptors. The compound can mimic the action of choline, a key neurotransmitter, and modulate signaling pathways. It binds to specific receptors on cell surfaces, leading to changes in cellular activity and function.
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: Similar in structure but lacks the radiolabeled carbon atoms.
Betaine: Contains a trimethylammonium group but has a different functional group attached.
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Uniqueness
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is unique due to the presence of radiolabeled carbon atoms, making it useful in tracing studies and metabolic research. Its ability to mimic choline while being radiolabeled allows for detailed studies of biological processes.
Properties
IUPAC Name |
2-hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4+2,5+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-RLCVLZODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[14CH2][14CH2]O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
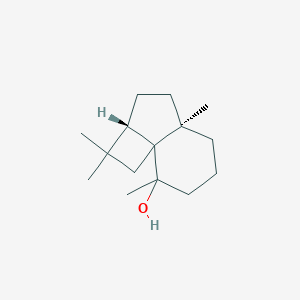
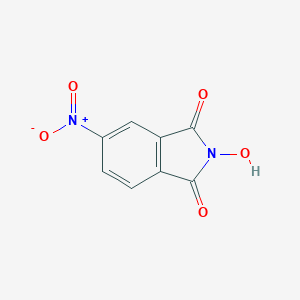
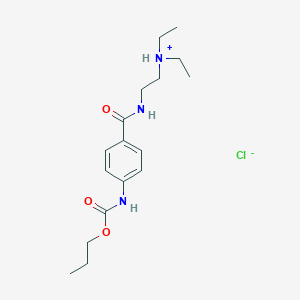
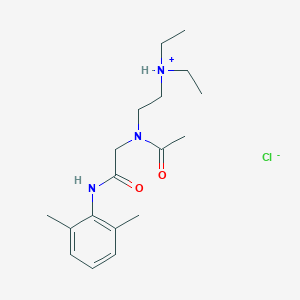
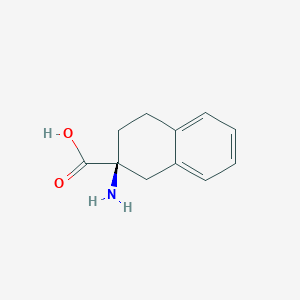
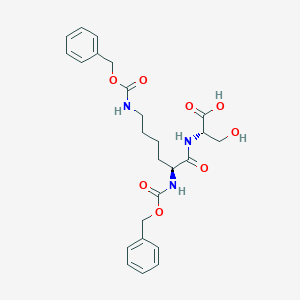
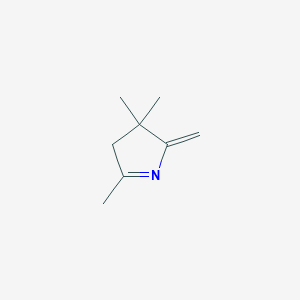
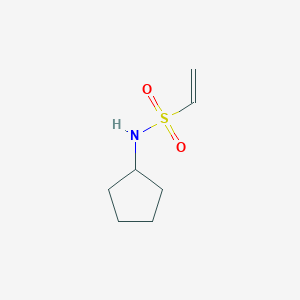

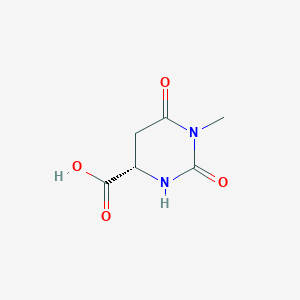
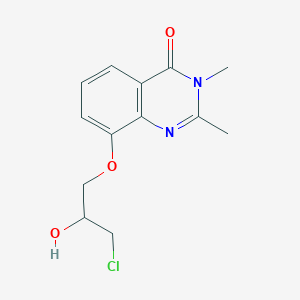
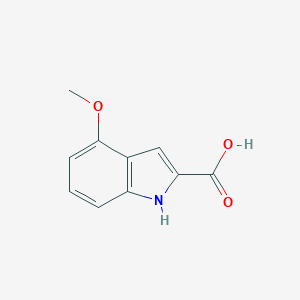
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)
